molecular formula C10H11F2N2Na4O13P3S B13113196 5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt

5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt

Cat. No.: B13113196
M. Wt: 622.14 g/mol
InChI Key: KATPYMNMKKBLAH-ODQFIEKDSA-J
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Description

5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt is a complex chemical compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt typically involves the reaction of 5’-Uridylic acid with P,P’-(difluoromethylene)bis[phosphonic acid] under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for large-scale production, ensuring consistent quality and yield. The use of advanced equipment and technology, such as continuous flow reactors and automated systems, helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .

Scientific Research Applications

5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and signal transduction.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5’-Uridylic acid: A nucleotide used as a monomer in RNA.

    P,P’-(difluoromethylene)bis[phosphonic acid]: A compound used in the synthesis of various phosphonate derivatives.

Uniqueness

5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt is unique due to its combined structural features, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C10H11F2N2Na4O13P3S

Molecular Weight

622.14 g/mol

IUPAC Name

tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate

InChI

InChI=1S/C10H15F2N2O13P3S.4Na/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17;;;;/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1

InChI Key

KATPYMNMKKBLAH-ODQFIEKDSA-J

Isomeric SMILES

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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